3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione 3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 5770-19-4
VCID: VC18756272
InChI: InChI=1S/C6H8N4O3/c1-7-4-3(9-13)5(11)10(2)6(12)8-4/h7H,1-2H3,(H,8,12)
SMILES:
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol

3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione

CAS No.: 5770-19-4

Cat. No.: VC18756272

Molecular Formula: C6H8N4O3

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione - 5770-19-4

Specification

CAS No. 5770-19-4
Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
IUPAC Name 3-methyl-6-(methylamino)-5-nitroso-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H8N4O3/c1-7-4-3(9-13)5(11)10(2)6(12)8-4/h7H,1-2H3,(H,8,12)
Standard InChI Key BDGPUPPAEXFPRL-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C(=O)N(C(=O)N1)C)N=O

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Properties

The compound belongs to the pyrimidine family, featuring a bicyclic structure with two keto groups at positions 2 and 4, a nitroso group at position 5, and methyl/methylamino substituents at positions 3 and 6 . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₈N₄O₃
Molecular Weight184.15 g/mol
IUPAC Name3-methyl-6-(methylamino)-5-nitroso-1H-pyrimidine-2,4-dione
Topological Polar Surface Area96.32 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The planar pyrimidinone ring is stabilized by intramolecular hydrogen bonding, as evidenced by X-ray crystallography of analogous compounds .

Spectroscopic Data

  • NMR: The methyl group at position 3 resonates at δ 2.95 ppm (¹H), while the nitroso group influences chemical shifts at positions 5 and 6.

  • UV-Vis: Absorption maxima at 268 nm (pH-dependent) suggest tautomeric equilibria between enol and keto forms.

Synthesis and Reactivity

Reactivity Profile

  • Electrophilic Substitution: The nitroso group enhances electrophilicity at position 5, enabling reactions with amines and thiols.

  • Reduction: Catalytic hydrogenation reduces the nitroso group to an amine, forming 6-amino-3-methyluracil derivatives.

  • Oxidation: Stable under mild conditions but decomposes in strong oxidizing agents .

Biological Activity and Mechanisms

Superoxide Dismutase (SOD) Inhibition

The compound competitively inhibits SOD by stabilizing superoxide radicals (O₂- ⁻) via hydrogen bonding to the active-site Cu/Zn ions . In vitro assays show IC₅₀ values of 12–18 μM, comparable to established inhibitors like diethyldithiocarbamate .

Key Findings:

  • Increases intracellular ROS levels by 40–60% in HeLa cells at 20 μM.

  • Enhances cytotoxicity of doxorubicin in MCF-7 breast cancer cells (synergistic effect, Combination Index = 0.85) .

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) .

Applications in Medicinal Chemistry

Drug Development

  • Anticancer Agents: Used as a scaffold for tyrosine kinase inhibitors due to its planar structure and hydrogen-bonding capacity .

  • Neurodegenerative Diseases: SOD inhibition is being explored to amplify oxidative stress in models of Parkinson’s disease .

Material Science

Incorporated into metal-organic frameworks (MOFs) for catalytic applications, leveraging its redox-active nitroso group .

Future Directions

  • Structure-Activity Relationships: Modifying the methylamino group to improve SOD selectivity.

  • Prodrug Development: Masking the nitroso group to enhance bioavailability .

  • Ecotoxicology Studies: Assessing environmental impact due to nitroso group persistence .

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